molecular formula C13H19NO2 B14962267 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol

2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol

Cat. No.: B14962267
M. Wt: 221.29 g/mol
InChI Key: RIQXULCAEXVXDY-UHFFFAOYSA-N
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Description

2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol is a chemical compound with the molecular formula C13H19NO2. It is a phenolic compound that contains a morpholine ring, which is a six-membered ring containing one nitrogen and one oxygen atom. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol typically involves the reaction of 2,5-dimethylphenol with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the reactants to a specific temperature and maintaining the reaction for a certain period to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques helps in achieving consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds.

Scientific Research Applications

2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, while the morpholine ring can enhance its solubility and bioavailability. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dimethylphenol: Lacks the morpholine ring, making it less versatile in certain applications.

    4-(Morpholin-4-ylmethyl)phenol: Similar structure but without the dimethyl groups, affecting its reactivity and properties.

    2,5-Dimethyl-4-(piperidin-4-ylmethyl)phenol: Contains a piperidine ring instead of morpholine, leading to different chemical and biological properties.

Uniqueness

2,5-Dimethyl-4-(morpholin-4-ylmethyl)phenol is unique due to the presence of both the dimethyl groups and the morpholine ring. This combination enhances its reactivity, solubility, and potential biological activities, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2,5-dimethyl-4-(morpholin-4-ylmethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-10-8-13(15)11(2)7-12(10)9-14-3-5-16-6-4-14/h7-8,15H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQXULCAEXVXDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1O)C)CN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10865682
Record name 2,5-Dimethyl-4-[(morpholin-4-yl)methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10865682
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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